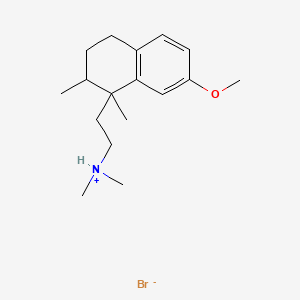
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including dimethylamino, methoxy, and tetrahydronaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves several steps. One common method includes the alkylation of 7-methoxy-1,2,3,4-tetrahydronaphthalene with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to methylation using methyl iodide to obtain the final product. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dimethylamino group, leading to the formation of a simpler naphthalene derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the methoxy group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1-(2-dimethylaminoethyl)-4-methylpiperazine
- N,N-Dimethyl-1,2-ethanediamine
- Trans-1,2-bis(methylamino)cyclohexane
Uniqueness
Compared to similar compounds, 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is unique due to its tetrahydronaphthalene core, which imparts specific chemical and biological properties. The presence of the methoxy group also distinguishes it from other dimethylaminoethyl derivatives, providing additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63766-05-2 |
|---|---|
Molecular Formula |
C17H28BrNO |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(7-methoxy-1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-6-7-14-8-9-15(19-5)12-16(14)17(13,2)10-11-18(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
InChI Key |
FSXMGONPCZWNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1(C)CC[NH+](C)C)C=C(C=C2)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



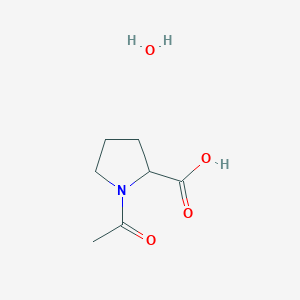

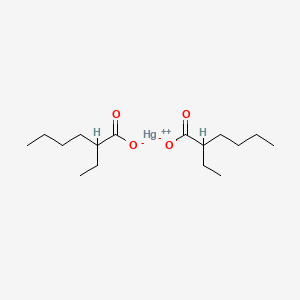

![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
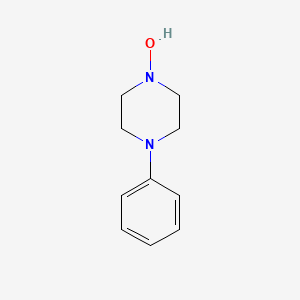
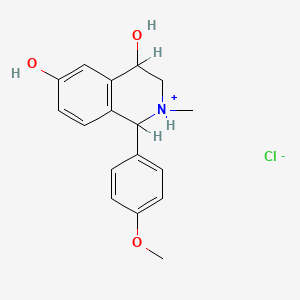
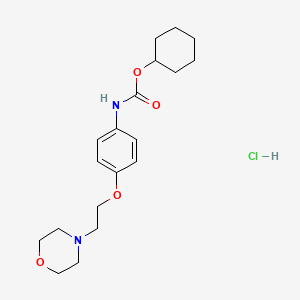
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

